molecular formula C12H16ClN3S B3027645 N-(Piperidin-4-yl)benzo[d]isothiazol-3-amine hydrochloride CAS No. 1353958-90-3

N-(Piperidin-4-yl)benzo[d]isothiazol-3-amine hydrochloride

Cat. No.: B3027645
CAS No.: 1353958-90-3
M. Wt: 269.79
InChI Key: XZFGMTWDSZMLGF-UHFFFAOYSA-N
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Description

N-(Piperidin-4-yl)benzo[d]isothiazol-3-amine hydrochloride (CAS: 1353958-90-3) is a benzisothiazole derivative with a piperidinyl substituent. It is commonly utilized as an intermediate or building block in pharmaceutical synthesis, particularly in the development of compounds targeting neurological or cardiovascular pathways . This compound is available commercially as a hydrochloride salt, which improves its stability and handling properties .

Properties

IUPAC Name

N-piperidin-4-yl-1,2-benzothiazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S.ClH/c1-2-4-11-10(3-1)12(15-16-11)14-9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFGMTWDSZMLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=NSC3=CC=CC=C32.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353958-90-3
Record name 1,2-Benzisothiazol-3-amine, N-4-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353958-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Piperidin-4-yl)benzo[d]isothiazol-3-amine hydrochloride typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The reaction conditions often include the use of appropriate solvents and catalysts to facilitate the coupling process.

Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, sourcing, and procurement of raw materials . The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and development purposes.

Chemical Reactions Analysis

Types of Reactions: N-(Piperidin-4-yl)benzo[d]isothiazol-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development : This compound has been investigated as a lead compound for developing new medications targeting neurological disorders such as schizophrenia and cancer . Its unique structure allows for interaction with specific receptors, potentially leading to therapeutic effects.
  • Anti-inflammatory and Antimicrobial Activities : Studies have shown that derivatives of this compound exhibit promising anti-inflammatory properties, particularly in inhibiting COX enzymes . Additionally, it has demonstrated antimicrobial activity against various pathogens .

2. Biological Activity

  • Mechanism of Action : The mechanism of action involves the inhibition of specific enzymes or receptors associated with various biological activities. For instance, it may interact with dopamine receptors, which is crucial for its potential use in treating neuropsychiatric disorders .
  • Pharmacological Profile : Research indicates that the compound may have dual action, serving both as a neuroprotective agent and an anticancer agent, which distinguishes it from other similar compounds .

Case Studies

Study Focus Findings
Study on Anti-inflammatory ActivityInvestigated the efficacy of derivatives in inhibiting COX-1Compounds with methoxy substitutions showed significant IC50 values for COX-1 inhibition
Antimicrobial Activity AssessmentEvaluated the antibacterial and antifungal propertiesNewly synthesized derivatives exhibited promising activity against various pathogens
Neuropharmacological StudiesExplored interactions with dopamine receptorsThe compound showed high affinity for D2/D3 receptors, suggesting potential in schizophrenia treatment

Industrial Applications

In addition to its research applications, N-(Piperidin-4-yl)benzo[d]isothiazol-3-amine hydrochloride is utilized in the production of various chemical intermediates and active pharmaceutical ingredients. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile building block in synthetic chemistry .

Mechanism of Action

The mechanism of action of N-(Piperidin-4-yl)benzo[d]isothiazol-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

2.1.1. 2-((1-(2-(N-(4-Chlorophenyl)benzo[d][1,3]dioxole-5-carboxamido)ethyl)piperidin-4-yl)oxy)acetic Acid Phosphoric Acid Salt (Compound 2)
  • Structural Differences :
    • The benzo[d]isothiazol-3-amine group in the target compound is replaced with a benzo[d][1,3]dioxole-5-carboxamido moiety.
    • Additional substituents include a 4-chlorophenyl group and a phosphoric acid salt, enhancing polarity and pharmacokinetic stability .
  • Functional Differences: Compound 2 is a prostacyclin receptor (IP) agonist designed to inhibit platelet aggregation, with a plasma half-life superior to beraprost sodium, a clinical antiplatelet agent .
2.1.2. Other Benzisothiazole Derivatives
  • Example : Benzisothiazol-3-amine derivatives lacking the piperidinyl group (e.g., unsubstituted benzisothiazol-3-amine).
    • Key Differences :
  • Absence of the piperidinyl group reduces solubility and bioavailability.
  • These derivatives are primarily used in antifungal or antimicrobial applications rather than neurological or cardiovascular contexts.

Pharmacokinetic and Pharmacodynamic Comparisons

Property N-(Piperidin-4-yl)benzo[d]isothiazol-3-amine HCl Compound 2 Unsubstituted Benzisothiazol-3-amine
Molecular Weight 283.78 g/mol (free base) 600.2 g/mol 166.23 g/mol
Solubility High (due to HCl salt) Moderate Low
Bioactivity Intermediate (precursor) IP agonist Antifungal/antimicrobial
Plasma Half-Life Not reported Extended Not applicable

Critical Analysis of Evidence Gaps

  • Target Compound: No peer-reviewed studies directly investigating its biological activity or pharmacokinetics were identified. Its role as an intermediate implies that its utility lies in downstream drug synthesis rather than standalone therapeutic use .
  • Comparative Data : Structural analogues like Compound 2 highlight the importance of substituents (e.g., phosphoric acid vs. hydrochloride salts) in modulating pharmacokinetics. However, direct comparisons of efficacy or toxicity between these compounds are lacking.

Biological Activity

N-(Piperidin-4-yl)benzo[d]isothiazol-3-amine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a piperidine ring and a benzo[d]isothiazole moiety. The molecular formula is C12H15ClN3SC_{12}H_{15}ClN_{3}S, with a molecular weight of approximately 269.79 g/mol. The presence of the hydrochloride salt enhances its solubility and stability, making it suitable for various applications in research and industry.

The mechanism of action for this compound involves its interaction with specific molecular targets, potentially inhibiting certain enzymes or receptors associated with its biological effects. This compound has been studied for its ability to modulate neurotransmitter receptors, particularly in the context of neuropharmacology and psychotropic effects .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria, demonstrating promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus50 µg/mLModerate
Escherichia coli25 µg/mLStrong
Pseudomonas aeruginosa30 µg/mLModerate
Klebsiella pneumoniae40 µg/mLModerate

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown anti-inflammatory effects in various studies. The compound appears to inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This activity points towards its potential therapeutic applications in treating inflammatory diseases.

Neuropharmacological Activity

The compound has also been investigated for its neuropharmacological properties, particularly regarding schizophrenia treatment. Pharmacological experiments have indicated that it interacts with dopamine receptors (D2 and D3) and serotonin receptors (5-HT1A and 5-HT2A), which are critical targets in managing psychotic disorders .

Case Studies

  • Schizophrenia Treatment : A study highlighted the efficacy of this compound as a potential treatment for schizophrenia. It demonstrated good receptor selectivity and lower acute toxicity compared to existing antipsychotics, suggesting it may offer a safer profile for patients .
  • Antimicrobial Efficacy : In a comparative study involving various benzo[d]isothiazole derivatives, this compound exhibited superior antibacterial activity against resistant strains of bacteria, establishing its potential as a novel antibacterial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(Piperidin-4-yl)benzo[d]isothiazol-3-amine hydrochloride
Reactant of Route 2
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N-(Piperidin-4-yl)benzo[d]isothiazol-3-amine hydrochloride

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